![molecular formula C12H10BrN3O B594834 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1263285-84-2](/img/structure/B594834.png)
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Übersicht
Beschreibung
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that features a pyrazolo[1,5-a]pyrimidine core substituted with a bromine atom at the 3-position, a furan ring at the 7-position, and two methyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 3-amino-4-bromo-5-methylpyrazole and 2,5-dimethyl-3,4-dihydropyrimidine.
Introduction of the Furan Ring: The furan ring can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a furan-2-yl boronic acid is coupled with the brominated pyrazolo[1,5-a]pyrimidine core in the presence of a palladium catalyst.
Bromination: The final bromination step can be achieved using N-bromosuccinimide (NBS) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and scalable reagents and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring can undergo oxidation to form furanones or reduction to form tetrahydrofuran derivatives.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to introduce various aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Major Products
Substituted Pyrazolo[1,5-a]pyrimidines: Depending on the nucleophile used, various substituted derivatives can be obtained.
Oxidized or Reduced Furans: Products include furanones or tetrahydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, which could be useful in cancer therapy.
Material Science: The compound’s unique electronic properties make it a candidate for organic electronic materials.
Biological Studies: It is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Wirkmechanismus
The mechanism of action of 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the bromine atom at the 3-position.
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine: Lacks the furan ring at the 7-position.
3-Bromo-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine: Lacks the methyl groups at the 2 and 5 positions.
Uniqueness
The presence of both the bromine atom and the furan ring, along with the methyl groups, imparts unique electronic and steric properties to 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Biologische Aktivität
3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its biological activity, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo[1,5-a]pyrimidine core with specific substitutions:
- Bromine atom at the 3-position
- Furan ring at the 7-position
- Methyl groups at the 2 and 5 positions
These structural characteristics contribute to its unique electronic and steric properties, influencing its interaction with biological targets.
Target Proteins
The primary biological activity of this compound is attributed to its inhibition of various protein kinases . Protein kinases are crucial for regulating numerous cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
The compound interacts with protein kinases by:
- Inhibiting their activity , leading to disrupted signaling pathways.
- Inducing changes in gene expression and biochemical reactions within cells.
This inhibition can result in decreased cell proliferation and altered cellular responses to external stimuli, making it a candidate for anticancer therapies.
Anticancer Potential
Research has demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:
- In vitro studies have shown that related pyrazolo[1,5-a]pyrimidines can inhibit the growth of various cancer cell lines by targeting kinases involved in tumor progression.
- A study indicated that derivatives of this compound displayed micromolar IC50 values against specific targets relevant to neurodegenerative disorders, suggesting broader therapeutic implications beyond oncology .
Synergistic Effects with Chemotherapy
Recent studies have explored the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin:
- In breast cancer models (e.g., MCF-7 and MDA-MB-231), certain pyrazole derivatives exhibited enhanced cytotoxicity when used alongside doxorubicin. This suggests potential for improving treatment efficacy while minimizing side effects .
Comparative Analysis with Similar Compounds
Compound Name | Key Features | Biological Activity |
---|---|---|
7-(Furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks bromine at 3-position | Limited activity compared to brominated analogs |
3-Bromo-2,5-dimethylpyrazolo[1,5-a]pyrimidine | Lacks furan ring | Reduced interaction with kinase targets |
3-Bromo-7-(furan-2-yl)pyrazolo[1,5-a]pyrimidine | Lacks methyl groups at 2 and 5 positions | Decreased potency in inhibiting cell growth |
The presence of both the bromine atom and furan ring enhances the compound's reactivity and biological interactions compared to its analogs.
Synthesis and Research Applications
The synthesis of this compound typically involves multi-step reactions starting from accessible precursors. One common method is the Suzuki-Miyaura cross-coupling reaction , which allows for efficient introduction of the furan moiety into the pyrazolo core .
Eigenschaften
IUPAC Name |
3-bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrN3O/c1-7-6-9(10-4-3-5-17-10)16-12(14-7)11(13)8(2)15-16/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANLISVFKHVKBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)C3=CC=CO3)C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676462 | |
Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-84-2 | |
Record name | 3-Bromo-7-(furan-2-yl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.